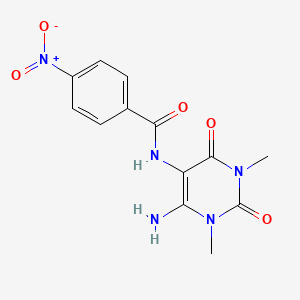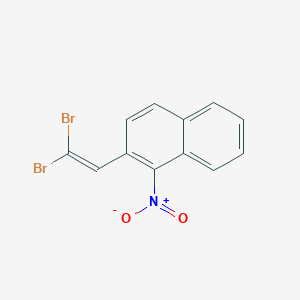
2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-2-Dibromovinyl)-1-nitronaphthalene is an organic compound characterized by the presence of a dibromovinyl group attached to a nitronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-2-Dibromovinyl)-1-nitronaphthalene typically involves the reaction of 2-nitronaphthalene with tetrabromomethane and a phosphine reagent under controlled conditions. One common method is the Corey-Fuchs reaction, where 2-nitronaphthalene is treated with carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures . The reaction proceeds through the formation of a dibromoalkene intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of 2-(2-2-Dibromovinyl)-1-nitronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-2-Dibromovinyl)-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Common Reagents and Conditions
Reduction: Electrochemical reduction in a DMF solution using a platinum cathode.
Substitution: Reactions with nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-ethynylnaphthalene, 2-(bromoethynyl)naphthalene.
Substitution: Various substituted naphthalene derivatives.
Oxidation: Oxidized naphthalene derivatives.
Scientific Research Applications
2-(2-2-Dibromovinyl)-1-nitronaphthalene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-2-Dibromovinyl)-1-nitronaphthalene involves its interaction with molecular targets through its dibromovinyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dibromovinyl)furan
- 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile
- 2-(2,2-Dibromovinyl)naphthalene
Uniqueness
2-(2-2-Dibromovinyl)-1-nitronaphthalene is unique due to the presence of both a dibromovinyl group and a nitronaphthalene core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H7Br2NO2 |
|---|---|
Molecular Weight |
357.00 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-1-nitronaphthalene |
InChI |
InChI=1S/C12H7Br2NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15(16)17/h1-7H |
InChI Key |
RPENJEXXZXQDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
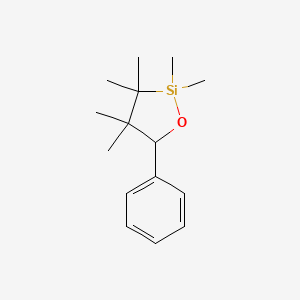
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

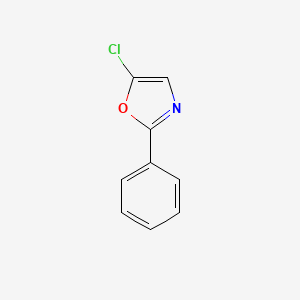
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
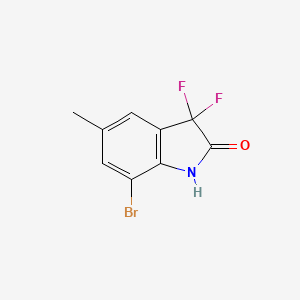

![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)
